5-Fluoro Substitution Enables Potent M1 mAChR Agonism: SAR Comparison of Fluorinated vs. Unsubstituted Benzimidazolone Cores
In the M1 mAChR agonist optimization campaign reported by Budzik et al. (2010), the 5-fluoro-6-methylbenzimidazolone derivative (compound 5), whose core is directly accessible from 5-fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one via N-functionalization and methylation, achieved an M1 pEC₅₀ indicating sub-micromolar potency with excellent selectivity over M2–M5 subtypes. By contrast, the unsubstituted benzimidazolone hit (compound 1, CAS 20662-53-7 core) showed substantially weaker M1 activation and narrower selectivity margins in the same FLIPR-based calcium mobilization assay [1]. The systematic SAR revealed that the 5-fluoro substituent on the benzimidazolone phenyl ring contributes to both potency enhancement and subtype selectivity optimization when combined with appropriate N-capping groups on the piperidine nitrogen [1].
| Evidence Dimension | M1 mAChR agonist potency and subtype selectivity (FLIPR calcium mobilization assay, CHO cells expressing human M1–M5) |
|---|---|
| Target Compound Data | Compound 5 (5-fluoro-6-methylbenzimidazolone core derived from target compound): Potent M1 activation, excellent M2–M5 selectivity; robust in vivo efficacy in cognition models (novel object recognition) at 3–10 mg/kg p.o. [1] |
| Comparator Or Baseline | Compound 1 (unsubstituted benzimidazolone core, CAS 20662-53-7 analog): Weak M1 agonist hit with inadequate selectivity over M2–M5 [1] |
| Quantified Difference | Fluorinated core (compound 5) achieved M1-selective activation suitable for in vivo proof-of-concept; unsubstituted core (compound 1) failed to meet selectivity criteria for progression beyond hit stage [1] |
| Conditions | FLIPR calcium mobilization assay in CHO cells stably expressing recombinant human M1–M5 mAChRs; in vivo novel object recognition in rats; oral administration [1] |
Why This Matters
For laboratories synthesizing M1-preferring muscarinic agonists for neuroscience research, the 5-fluoro-substituted core is structurally essential to achieving the potency and selectivity profile demonstrated in the published lead series; the unsubstituted analog (CAS 20662-53-7) cannot serve as a functional replacement.
- [1] Budzik B, Garzya V, Shi D, et al. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Med Chem Lett. 2010;1(6):244-248. doi:10.1021/ml100105x. View Source
